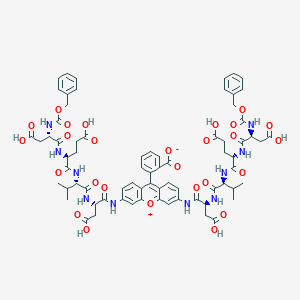
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is a highly fluorescent dye that has been used in a wide range of scientific applications. It is a water-soluble dye that has a high degree of specificity for certain proteins and peptides. It is a useful tool for studying protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used in a variety of biomedical imaging techniques such as fluorescence microscopy and flow cytometry.
Applications De Recherche Scientifique
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used to monitor the formation of protein complexes and to track the location of proteins within cells. It has also been used in imaging techniques such as fluorescence microscopy and flow cytometry.
Mécanisme D'action
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 binds specifically to the peptide sequence Z-Asp-Glu-Val-Asp. This binding is mediated by electrostatic interactions between the negatively charged rhodamine 110 and the positively charged peptide. This binding is highly specific and allows for the selective labeling of proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence.
Biochemical and Physiological Effects
This compound is a highly fluorescent dye and does not have any known biochemical or physiological effects. It is a non-toxic dye and is not known to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is its high degree of specificity for proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence. This allows for the selective labeling of proteins and peptides and the subsequent tracking of their location within cells. However, the dye is not very stable and can be degraded by light and heat. In addition, the dye is not very soluble in organic solvents and must be used in aqueous solutions.
Orientations Futures
There are a number of possible future directions for (Z-Asp-Glu-Val-Asp)2-Rhodamine 110. These include the development of more stable derivatives of the dye, the development of more efficient synthesis methods, the use of the dye in more sophisticated imaging techniques, and the use of the dye in the study of other biological systems. In addition, the dye could be used to study the interactions of proteins with other molecules, such as DNA and RNA. Finally, the dye could be used to study the structure and function of proteins in more detail.
Méthodes De Synthèse
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is synthesized by the condensation of a rhodamine 110 derivative with a peptide containing two Z-Asp-Glu-Val-Asp residues. This reaction is typically performed in aqueous solution at pH 5.0 and at a temperature of approximately 60°C. The reaction is typically complete within one hour. The product is then purified by reverse-phase HPLC.
Propriétés
IUPAC Name |
2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78N10O27/c1-35(2)60(81-62(95)45(23-25-53(83)84)75-66(99)49(31-57(91)92)79-71(105)107-33-37-13-7-5-8-14-37)68(101)77-47(29-55(87)88)64(97)73-39-19-21-43-51(27-39)109-52-28-40(20-22-44(52)59(43)41-17-11-12-18-42(41)70(103)104)74-65(98)48(30-56(89)90)78-69(102)61(36(3)4)82-63(96)46(24-26-54(85)86)76-67(100)50(32-58(93)94)80-72(106)108-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,60-61H,23-26,29-34H2,1-4H3,(H16-,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t45-,46-,47-,48-,49-,50-,60-,61-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMBEGQKNHUQHC-QFZRYIFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78N10O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














